2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
Research has explored the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, demonstrating antineoplastic activity in animal models bearing leukemia. The synthesis processes involve condensation, oxidation, and nitration reactions to produce compounds with significant antitumor activity, highlighting the potential of isoquinoline derivatives in cancer research (Liu, Lin, Penketh, & Sartorelli, 1995).
Visible Light-Promoted Synthesis
A study reported the synthesis of heterocyclic derivatives, specifically 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, via a visible-light-promoted reaction. This research underscores the use of light in facilitating chemical reactions, offering an efficient pathway to synthesize complex molecules with potential applications in material science and pharmacology (Xu Liu et al., 2016).
Heterocyclic Carboxamides as Potential Antipsychotic Agents
The development and evaluation of heterocyclic carboxamides for their potential as antipsychotic agents have been investigated. This research contributes to the understanding of the therapeutic potential of heterocyclic compounds in treating psychiatric disorders (Norman et al., 1996).
Synthesis of Polymides
The synthesis of soluble polyimides from 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene and aromatic tetracarboxylic dianhydrides has been described, highlighting the role of these compounds in creating high-performance polymers for industrial applications (Imai, Maldar, & Kakimoto, 1984).
Discovery of Novel PI3K Inhibitors
Research has proposed novel structures for PI3K inhibitors, demonstrating their antiproliferative activities against human cancer cell lines. This work emphasizes the significance of designing and synthesizing new compounds for targeted cancer therapy (Shao et al., 2014).
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c22-19(25)18-10-12-29-21(18)23-20(26)15-5-7-17(8-6-15)30(27,28)24-11-9-14-3-1-2-4-16(14)13-24/h1-8,10,12H,9,11,13H2,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKDIRMEBANHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CS4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.